Endomorphin 2
Overview
Description
Endomorphin-2 (EM-2) is an endogenous opioid peptide and one of the two endomorphins . It has the amino acid sequence Tyr-Pro-Phe-Phe-NH2 . It is a high affinity, highly selective agonist of the μ-opioid receptor .
Molecular Structure Analysis
The molecular structure of Endomorphin-2 has been studied using computational analysis and radioligand binding assay . EM-2 was modified by connecting nitrogen atoms of both phenylalanine residues by a methylene bridge .Scientific Research Applications
Neurophysiological Role
Endomorphin-2, along with endomorphin-1, is a potent endogenous opioid peptide with high affinity and selectivity for the μ-opioid receptor. These peptides play crucial roles in major physiological processes such as pain perception, stress response, reward, arousal, vigilance, and various autonomic, cognitive, neuroendocrine, and limbic functions. Their distribution in the central and peripheral nervous systems reflects these roles, and they interact with neurohormones and neurotransmitters, influencing numerous biological effects (Fichna, Janecka, Costentin, & Do Régo, 2007).
Neuropathic Pain Therapy
Endomorphin-2 has been shown to be analgesic in various animal models of pain. A study focused on engineering an endomorphin-2 gene for neuropathic pain therapy, utilizing a Herpes simplex virus vector for delivery. This approach demonstrated an effective means for local biosynthesis of endomorphin peptides for chronic pain treatment, with the analgesic effect being confirmed in a spinal nerve ligation model of neuropathic pain (Wolfe et al., 2007).
Drug-Like Properties Improvement
Endomorphins, including endomorphin-2, face challenges like low membrane permeability and susceptibility to enzymatic degradation, limiting their clinical applications. Glycosylation and lipidation are two strategies employed to enhance their drug-like properties. For instance, glycosylation improves peptide stability and blood-brain barrier transport, while lipidation increases membrane permeability. These modifications result in pharmacologically active endomorphin analogs with fewer adverse effects (Varamini & Toth, 2013).
Role in Immune System
Endomorphin-2, along with endomorphin-1, is involved in the modulation of reactive oxygen and nitrogen species, including nitric oxide, which plays a role in various biological processes. A study investigating the in vivo effects of endomorphins on nitric oxide release in mice peritoneal macrophages found that endomorphins had a suppressive effect on NO release and certain protein concentrations. This suggests a role in immune system modulation (Balog et al., 2010).
Antidepressant-Like Effects
Endomorphin-2, along with endomorphin-1, has shown antidepressant-like effects in mice. Intracerebroventricular injections of these peptides significantly decreased immobility duration in forced-swimming and tail-suspension tests, indicating potential antidepressant activity. These effects were mediated through the μ-opioid receptor and were not due to increased motor activity (Fichna et al., 2007).
Scientific Research Applications of Endomorphin 2
Neurophysiological Role
Endomorphin-1 and endomorphin-2 are endogenous opioid peptides with high affinity and remarkable selectivity for the μ-opioid receptor. Their distribution in the central and peripheral nervous systems indicates their roles in various physiological processes including pain perception, stress response, reward, arousal, and cognitive, neuroendocrine, and limbic homeostasis. Their relationship with neurohormones and neurotransmitters further accentuates their biological significance (Fichna, Janecka, Costentin, & Do Régo, 2007).
Neuropathic Pain Therapy
Endomorphin-2 is effective in several animal models of pain. A synthetic gene for EM-2 was engineered for neuropathic pain therapy, using a Herpes simplex virus vector. This approach demonstrated the feasibility of using gene transfer for the local biosynthesis of endomorphin peptides in sensory neurons, providing an effective treatment for chronic pain (Wolfe et al., 2007).
Drug-Like Properties Enhancement
Endomorphins, including endomorphin-2, have low membrane permeability and are susceptible to enzymatic degradation, limiting their clinical utility. Glycosylation and lipidation are effective strategies to enhance their drug-like properties. Glycosylation improves peptide stability and blood-brain barrier transport, while lipidation increases membrane permeability, creating more pharmacologically active analogs with fewer side effects (Varamini & Toth, 2013).
Immune System Modulation
Endomorphin-2, like endomorphin-1, modulates reactive oxygen and nitrogen species, including nitric oxide, involved in various biological processes. Studies showed that in vivo endomorphins suppress nitric oxide release and NOS 2 and IL-1 protein concentration in mice peritoneal macrophages, indicating their role in immune system modulation (Balog et al., 2010).
Antidepressant-Like Effects
Endomorphin-2, along with endomorphin-1, has been shown to produce potent antidepressant-like effects in mice. Intracerebroventricular injections of these peptides significantly decreased immobility duration in animal behavioral models of depression, suggesting their involvement in the physiopathology of depressive disorders and potential as targets for antidepressant drugs (Fichna et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N5O5/c33-25(18-23-13-15-24(38)16-14-23)32(42)37-17-7-12-28(37)31(41)36-27(20-22-10-5-2-6-11-22)30(40)35-26(29(34)39)19-21-8-3-1-4-9-21/h1-6,8-11,13-16,25-28,38H,7,12,17-20,33H2,(H2,34,39)(H,35,40)(H,36,41)/t25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJHWXXXIMEHKW-LJWNLINESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415506 | |
Record name | Endomorphin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Endomorphin 2 | |
CAS RN |
141801-26-5 | |
Record name | Endomorphin 2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141801265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Endomorphin 2 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAPEPTIDE-15 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PH5M0466G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
Record name | Endomorphin-2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005774 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.